molecular formula C15H22N2O3S B13721391 (s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester

(s,s)-2-(2-Amino-3-phenyl-propionylamino)-4-methylsulfanyl-butyric acid methyl ester

Cat. No.: B13721391
M. Wt: 310.4 g/mol
InChI Key: FMYZNHLSFOTKFH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Met-OMe hydrochloride, also known as phenylalanine-methionine methyl ester hydrochloride, is a dipeptide derivative. It is composed of phenylalanine and methionine amino acids, with a methyl ester group attached to the carboxyl terminus. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Met-OMe hydrochloride typically involves the coupling of phenylalanine methyl ester hydrochloride with methionine. The reaction is carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of Phe-Met-OMe hydrochloride may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of the peptide chain on a solid support, enabling precise control over the sequence and yield of the desired product. The use of automated peptide synthesizers further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phe-Met-OMe hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.

    Reduction: The compound can be reduced to yield the corresponding free amino acids.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used for the oxidation of methionine residues.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ester group.

    Substitution: Hydrolysis can be achieved using aqueous acid or base under mild conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free phenylalanine and methionine.

    Substitution: Phenylalanine-methionine carboxylic acid.

Scientific Research Applications

Phe-Met-OMe hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Phe-Met-OMe hydrochloride is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive peptides.

    Industry: It is employed in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Phe-Met-OMe hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can participate in non-covalent interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine methyl ester hydrochloride: A precursor in the synthesis of Phe-Met-OMe hydrochloride.

    Methionine methyl ester hydrochloride: Another precursor used in peptide synthesis.

    Diphenylalanine: A dipeptide with similar self-assembly properties.

Uniqueness

Phe-Met-OMe hydrochloride is unique due to its specific combination of phenylalanine and methionine residues, which confer distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound in peptide synthesis and research.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H22N2O3S/c1-20-15(19)13(8-9-21-2)17-14(18)12(16)10-11-6-4-3-5-7-11/h3-7,12-13H,8-10,16H2,1-2H3,(H,17,18)/t12-,13-/m0/s1

InChI Key

FMYZNHLSFOTKFH-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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